molecular formula C21H14N2O4 B1667444 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- CAS No. 13676-54-5

1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-

Cat. No. B1667444
CAS RN: 13676-54-5
M. Wt: 358.3 g/mol
InChI Key: XQUPVDVFXZDTLT-UHFFFAOYSA-N
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Description

“1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-” is a chemical compound with the formula C21H14N2O4 and a molecular weight of 358.3469 . It is widely used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.3469 . More specific physical and chemical properties are not detailed in the search results.

properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPVDVFXZDTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30352-38-6
Record name 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30352-38-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8044381
Record name Bismaleimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bismaleimide

CAS RN

13676-54-5
Record name Bismaleimidodiphenylmethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bismaleimide
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Record name 13676-54-5
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bismaleimide
Source EPA DSSTox
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Record name 1,1'-(methylenedi-p-phenylene)bismaleimide
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Record name N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

Di(para-aminophenyl)methane 198.2 g (1.0 moles) is dissolved in 500 ml of acetone and mixed with 196.2 g (2.0 moles) of maleic anhydride in a 2000 ml Erlenmeyer flask. The flask is stirred for 2 hours at 20° C. Then 15.0 g of sodium acetate and 250 g of acetic anhydride are added and the mixture is heated to 60° C. for 2-3 hours to form the desired bismaleimide product. The product is precipitated from water, washed and recovered by filtration and then dried. The yield is about 95%. The material gives an NMR spectra characterized by olefinic protons at 7.1 ppm, aromatic protons at 6.9-7.6 ppm, and methylene protons at 4 ppm.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
196.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A 6.0 g quantity of 4,4′-dihydroxydiphenylmethane is dissolved in a solution of 12.6 ml of triethylamine in 50 ml of 1,2-dichloroethane in a 250 ml flask. To the solution is slowly added a solution of 15.5 g of methyl maleimidobenzoyl chloride in 50 ml of 1,2-dichloroethane. The mixture is allowed to react at room temperature for 16 hr. The reaction mixture is precipitated in water, filtered under reduced pressure, washed sequentially with water and ethanol, and dried at 60° C. under vacuum for 48 hr, yielding the bismaleimide compound of Formula 20m.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methyl maleimidobenzoyl chloride
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
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1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
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1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
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1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-
Reactant of Route 6
1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis-

Citations

For This Compound
2
Citations
F Menger, K Wiberg, E Eriksson, M Forsberg, D Malnes… - 2022 - diva-portal.org
Syftet med den här studien var att studera förekomst av persistenta, mobila organiska miljöföroreningar (PMOC) i svensk vattenmiljö med fokus på risk för förorening av dricksvatten. …
Number of citations: 0 www.diva-portal.org
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu

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